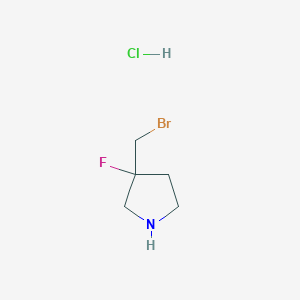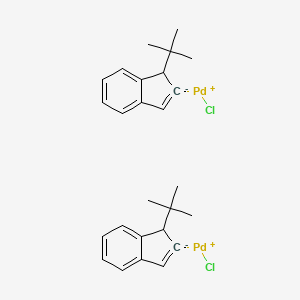
Ru-(R,R)-Ms-DENEB
Übersicht
Beschreibung
Ru-(R,R)-Ms-DENEB is a ruthenium-based compound known for its unique catalytic properties. It has gained significant attention in the field of chemistry due to its potential applications in various catalytic processes, including hydrogenation and oxidation reactions. The compound’s structure includes a ruthenium center coordinated with specific ligands that enhance its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Ru-(R,R)-Ms-DENEB has a wide range of scientific research applications, including:
Biology: The compound’s catalytic properties are explored in biological systems for the synthesis of biologically active molecules.
Wirkmechanismus
Target of Action
It’s known that ruthenium complexes have been widely used in various fields such as photosensitizers, biomedical, semiconductor industry as well as catalysts .
Mode of Action
Ru-(R,R)-Ms-DENEB interacts with its targets through a process known as transfer hydrogenation (TH). In this process, ligands coordinate to the Ru center in a proper orientation with a labile group replaced by a hydrogen source (like methanol, isopropanol, formic acid, dioxane, THF), which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .
Biochemical Pathways
It’s known that ru catalyzed transfer hydrogenation (th) and asymmetric transfer hydrogenation (ath) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds have emerged as economic and powerful tools in organic synthesis .
Result of Action
It’s known that overexpression of certain proteins can lead to the formation of aggresomes, which are accompanied by the redistribution of the intermediate filament protein vimentin as well as by the recruitment of the proteasome, and the hsp70 and the chaperonin systems of chaperones .
Action Environment
It’s known that ru/ruo2 composites enable high hydrogen evolution reaction (her) activity to be pursued under non-acidic conditions because of the distinctive ru and ruo2 interface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ru-(R,R)-Ms-DENEB typically involves the coordination of ruthenium with specific ligands under controlled conditions. One common method is the reduction-impregnation technique, where ruthenium is first reduced on a support material, followed by the impregnation of the ligands. This method ensures a high dispersion of ruthenium, enhancing its catalytic properties .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction-impregnation processes. These processes are optimized to achieve high yields and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the stability and activity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ru-(R,R)-Ms-DENEB undergoes various types of chemical reactions, including:
Oxidation: The compound can catalyze the oxidation of organic substrates, converting them into their corresponding oxidized forms.
Reduction: It is also effective in reduction reactions, where it facilitates the addition of hydrogen to unsaturated compounds.
Substitution: This compound can participate in substitution reactions, where ligands on the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and oxygen or peroxides for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in hydrogenation reactions, the major products are typically saturated hydrocarbons, while in oxidation reactions, the products are oxidized organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ru-(R,R)-Ms-DENEB include other ruthenium-based catalysts, such as:
Ruthenium(II) polypyridine complexes: Known for their photophysical properties and applications in photodynamic therapy.
Ruthenium(II) arene complexes: Used in various catalytic processes and known for their stability and reactivity.
Uniqueness
What sets this compound apart from other similar compounds is its specific ligand coordination, which enhances its catalytic properties and stability. This makes it particularly effective in a wide range of catalytic reactions, from hydrogenation to oxidation .
Eigenschaften
IUPAC Name |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCMTQLLURTJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3RuS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid](/img/structure/B6289922.png)
![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)


![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289976.png)



![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)

